Ethyl 5-amino-4-iodo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate Ethyl 5-amino-4-iodo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13501552
InChI: InChI=1S/C13H11F3IN3O3/c1-2-22-12(21)10-9(17)11(18)20(19-10)7-3-5-8(6-4-7)23-13(14,15)16/h3-6H,2,18H2,1H3
SMILES: CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C13H11F3IN3O3
Molecular Weight: 441.14 g/mol

Ethyl 5-amino-4-iodo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13501552

Molecular Formula: C13H11F3IN3O3

Molecular Weight: 441.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-4-iodo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate -

Specification

Molecular Formula C13H11F3IN3O3
Molecular Weight 441.14 g/mol
IUPAC Name ethyl 5-amino-4-iodo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
Standard InChI InChI=1S/C13H11F3IN3O3/c1-2-22-12(21)10-9(17)11(18)20(19-10)7-3-5-8(6-4-7)23-13(14,15)16/h3-6H,2,18H2,1H3
Standard InChI Key NEXYPVXYSMJOSM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)OC(F)(F)F
Canonical SMILES CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole core substituted at positions 1, 3, 4, and 5. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is functionalized as follows:

  • Position 1: A 4-(trifluoromethoxy)phenyl group, contributing hydrophobicity and electronic effects via the electron-withdrawing trifluoromethoxy (-OCF₃) moiety .

  • Position 3: An ethyl carboxylate ester (-COOEt), enhancing solubility in organic solvents .

  • Position 4: An iodine atom, which offers potential for further functionalization via halogen-exchange reactions .

  • Position 5: A primary amino group (-NH₂), a common pharmacophore in bioactive molecules .

The SMILES notation CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)OC(F)(F)F and InChIKey NEXYPVXYSMJOSM-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₁₃H₁₁F₃IN₃O₃
Molecular Weight441.14 g/mol
XLogP3 (Partition Coefficient)3.9 (estimated)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors7 (3 carbonyl O, 3 F, 1 N)

The trifluoromethoxy group increases lipophilicity, while the carboxylate ester balances solubility. The iodine atom’s polarizability may influence intermolecular interactions in crystal packing or protein binding.

Synthesis and Structural Modification

General Pyrazole Synthesis Strategies

Pyrazole derivatives are typically synthesized via:

  • Condensation Reactions: Between hydrazines and 1,3-dicarbonyl compounds . For example, ethyl (ethoxymethylene)cyanoacetate reacts with hydrazine derivatives to form 5-aminopyrazole cores .

  • Cyclization: Of α,β-unsaturated carbonyl compounds with hydrazines .

  • Post-Functionalization: Electrophilic substitution (e.g., iodination) or nucleophilic aromatic substitution to introduce groups like -OCF₃.

Challenges in Synthesis

  • Regioselectivity: Ensuring iodination occurs exclusively at position 4 requires careful control of reaction conditions.

  • Stability of -OCF₃ Group: Trifluoromethoxy substituents are sensitive to harsh acids/bases, necessitating mild reaction environments.

TargetMechanismStructural Basis
Bacterial TopoisomeraseDNA gyrase inhibition via -NH₂ bindingAnalogous to fluoroquinolones
Tyrosine KinasesCompetitive ATP bindingPyrazole core mimics adenine
GABA ReceptorsModulation via hydrophobic interactions-OCF₃ enhances membrane permeability

Applications in Pharmaceutical Development

Prodrug Design

The ethyl carboxylate group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by increasing lipophilicity.

Radiolabeling and Imaging

The iodine-127 isotope (naturally abundant) allows for X-ray crystallography studies, while iodine-124 (radioactive) enables positron emission tomography (PET).

Structure-Activity Relationship (SAR) Studies

Systematic modifications can optimize potency:

  • Iodine Replacement: Substituting -I with -Br or -Cl alters electronic effects and binding affinity.

  • Ester Hydrolysis: Converting -COOEt to -COOH enhances water solubility but may reduce membrane permeability.

Future Research Directions

Synthetic Optimization

  • Develop one-pot methodologies to reduce step count and improve yields .

  • Explore green chemistry approaches (e.g., aqueous reactions, biocatalysis) .

Biological Screening

  • In Vitro Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains .

  • Kinase Profiling: Use high-throughput screening to identify kinase targets .

Computational Studies

  • Docking Simulations: Predict binding modes with proteins like COX-2 or EGFR.

  • QSAR Modeling: Correlate structural features with biological activity to guide analog design.

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